2-(2-t-Butoxyethoxy)ethanol

Catalog No.
S1911401
CAS No.
110-09-8
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-t-Butoxyethoxy)ethanol

CAS Number

110-09-8

Product Name

2-(2-t-Butoxyethoxy)ethanol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-8(2,3)11-7-6-10-5-4-9/h9H,4-7H2,1-3H3

InChI Key

GICQWELXXKHZIN-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCOCCO

Canonical SMILES

CC(C)(C)OCCOCCO

There is a strong possibility you meant 2-(2-Butoxyethoxy)ethanol, also known as Diethylene glycol butyl ether (DGBE). This section will provide information on the scientific research applications of DGBE.

Scientific Research Applications of Diethylene Glycol Butyl Ether (DGBE)

  • Solvent for Organic Synthesis: DGBE can act as a solvent in some organic synthesis reactions. However, due to its moderate boiling point (168 °C) and potential health risks, other ethers are often preferred [2].
  • Biological Studies: Some biological studies may employ DGBE in very specific applications. For instance, a study investigating the partitioning of organic compounds between n-octanol and water used DGBE as one of the test solvents [3]. It's important to note that safer alternatives are generally preferred whenever possible.

Safety Considerations

Research involving DGBE should prioritize safety due to potential health hazards. DGBE can irritate the skin, eyes, and respiratory system. Long-term exposure has also been linked to some health effects [4]. Researchers should consult relevant Safety Data Sheets (SDS) and follow proper handling procedures.

Alternatives

Due to safety concerns, researchers are increasingly opting for safer alternatives to DGBE. Examples include other glycol ethers with lower toxicity profiles or even entirely different solvent classes depending on the specific needs of the research.

Please note

  • PubChem, 2-(2-Butoxyethoxy)ethanol: )
  • Science Direct, Selection of the solvent in organic synthesis:
  • Environmental Science & Technology, Partition Coefficients of 135 Pesticides between n-Octanol and Water:
  • National Library of Medicine, Diethylene Glycol Monobutyl Ether: )

2-(2-t-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether or 2-(2-butoxyethoxy)ethanol, is an organic compound with the molecular formula C8H18O3C_8H_{18}O_3 and a molecular weight of approximately 162.23 g/mol. This compound is a colorless liquid with a faint butyl odor, characterized by its ability to act as a solvent in various applications. It belongs to the glycol ether family and is commonly referred to by several synonyms, including butyl carbitol and butyl diglycol .

Involving 2-(2-t-Butoxyethoxy)ethanol include:

  • Esterification: It can react with acids to form esters, which are often used in formulations for paints and coatings.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield butoxyacetic acid and other byproducts.
  • Oxidation: This compound can be oxidized under specific conditions, leading to various degradation products.

These reactions highlight its versatility as a solvent and its reactivity in different chemical environments.

Biologically, 2-(2-t-Butoxyethoxy)ethanol is metabolized to 2-butoxyacetic acid, which can lead to various health effects. Studies indicate that exposure can result in:

  • Hemolysis: The compound has been associated with the destruction of red blood cells, particularly in sensitive animal models.
  • Irritation: It can cause eye and respiratory irritation at certain concentrations.
  • Reproductive Effects: While related glycol ethers have shown reproductive toxicity, studies suggest that 2-(2-t-Butoxyethoxy)ethanol does not exhibit similar effects at non-toxic levels .

The synthesis of 2-(2-t-Butoxyethoxy)ethanol typically involves the following methods:

  • Ethylene Oxide Reaction: This method involves the reaction of ethylene oxide with n-butanol in the presence of an alkaline catalyst.
    C4H10O+C2H4OC8H18O3\text{C}_4\text{H}_{10}\text{O}+\text{C}_2\text{H}_4\text{O}\rightarrow \text{C}_8\text{H}_{18}\text{O}_3
  • Etherification: Alternatively, it can be synthesized through etherification processes involving butanol and chloroethanol.

These methods are efficient for producing high-purity compounds suitable for industrial applications.

2-(2-t-Butoxyethoxy)ethanol has a wide range of applications due to its solvent properties:

  • Industrial Cleaning: Used in formulations for cleaning agents and degreasers.
  • Paints and Coatings: Acts as a co-solvent in various paint formulations, enhancing solubility and stability.
  • Cosmetics: Incorporated into personal care products for its emulsifying properties.
  • Agricultural Products: Utilized in herbicides and pesticides as a solvent carrier.

Its ability to dissolve both polar and non-polar substances makes it particularly valuable across these sectors .

Interaction studies have primarily focused on the compound's effects on biological systems. Research indicates that while it can cause irritation at high concentrations, typical occupational exposure levels are unlikely to reach harmful thresholds. Studies have shown that:

  • Absorption: The compound can be absorbed through the skin without causing irritation.
  • Metabolism: It is efficiently metabolized into less harmful substances, reducing potential toxicity.

These findings suggest that while caution is warranted during handling, the risks associated with normal use are manageable .

Similar compounds include:

Compound NameMolecular FormulaUnique Properties
2-butoxyethanolC₄H₁₀O₂Known for hemolytic effects; widely used as a solvent
Diethylene glycolC₄H₁₀O₃Used primarily in antifreeze; less volatile
Ethylene glycol monobutyl etherC₈H₁₈O₃Similar solvent properties; lower toxicity

Uniqueness of 2-(2-t-Butoxyethoxy)ethanol

What sets 2-(2-t-Butoxyethoxy)ethanol apart from these similar compounds is its dual functionality as both a solvent and an emulsifier, making it particularly effective in formulations requiring stability across diverse chemical environments. Its lower toxicity profile compared to other glycol ethers also enhances its appeal for use in consumer products .

Wikipedia

2-(2-t-butoxyethoxy)ethanol

Dates

Modify: 2024-02-18

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